(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
Description
The compound “(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile” is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 4-fluorophenyl group and an acrylonitrile moiety functionalized with a 2-nitrophenylamino group. The Z-configuration of the double bond is critical for its stereochemical and electronic properties.
Key structural attributes include:
- Thiazole ring: Acts as a rigid aromatic scaffold, enhancing planarity and π-π stacking interactions.
- 2-Nitrophenylamino group: The ortho-nitro substituent introduces steric hindrance and strong electron-withdrawing effects, which may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O2S/c19-14-7-5-12(6-8-14)16-11-26-18(22-16)13(9-20)10-21-15-3-1-2-4-17(15)23(24)25/h1-8,10-11,21H/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVMQAHOERWZEJ-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of thiazole derivatives, including the target compound, typically involves the condensation of thiazole with various amine and nitrile components. The synthesis pathway often includes steps like:
- Formation of Thiazole Ring : Utilizing thiourea and appropriate carbonyl compounds.
- Nitration : Introducing nitro groups to phenyl rings.
- Acrylonitrile Addition : Coupling reactions to form the final product.
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiazole derivatives:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against various strains, with MIC values ranging from 0.22 to 0.25 μg/mL for some derivatives .
- Biofilm Inhibition : The compound was also noted for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is crucial for treating infections caused by these pathogens .
Anticancer Activity
Thiazole compounds have shown promise in cancer therapy:
- Cytotoxicity : Compounds similar to this compound exhibited IC50 values below 2 µg/mL against multiple cancer cell lines, indicating potent cytotoxic effects .
- Mechanism of Action : The presence of electron-withdrawing groups like fluorine enhances the compound's interaction with cancer cell targets, potentially disrupting cellular processes .
Structure-Activity Relationship (SAR)
The SAR analysis highlights several key factors influencing the biological activity of thiazole derivatives:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhances potency.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly alter biological activity, with certain configurations yielding higher cytotoxicity .
- Amino Group Positioning : The positioning of amino groups relative to other functional groups plays a critical role in determining activity against specific pathogens or cancer cells .
Case Studies
- Antimicrobial Evaluation : A study demonstrated that thiazoles bearing nitro and fluoro substituents displayed enhanced antimicrobial activity compared to their unsubstituted counterparts. The most effective derivatives were evaluated for their MIC against E. coli and S. aureus .
- Anticancer Studies : Research on thiazole derivatives indicated that compounds with specific structural features exhibited significant growth inhibition in various cancer cell lines, including breast and colon cancer models .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring, a fluorophenyl group, and a nitrophenyl amino group attached to an acrylonitrile moiety. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. Recent methodologies have included palladium-catalyzed coupling reactions to enhance yield and purity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that it can inhibit cell proliferation in various cancer cell lines through apoptosis induction.
Case Study 1: Anticancer Activity
A study involving human breast cancer cells (MCF-7) demonstrated that this compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. This suggests that it may serve as a lead candidate for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Thiazole derivatives have shown effective antifungal activity against pathogens such as Candida albicans and Aspergillus niger.
Case Study 2: Antifungal Activity
In tests against various fungal strains, the compound exhibited significant antifungal activity with IC50 values ranging from 10 to 20 µg/mL against Cytospora sp. and Colletotrichum gloeosporioides. These findings suggest potential agricultural applications as antifungal agents.
Anti-inflammatory Effects
The anti-inflammatory potential of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile has been explored in vivo. Studies indicate that it can significantly reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, indicating its therapeutic potential in treating inflammatory diseases.
Chemical Reactions Analysis
Nucleophilic Additions at the Acrylonitrile Moiety
The acrylonitrile group undergoes nucleophilic additions due to its electron-deficient triple bond. Key reactions include:
Hydrolysis to carboxylic acid occurs under acidic conditions, while selective reduction with NaBH₄ preserves the Z-configuration .
Nitro Group Reduction
The 2-nitrophenyl group undergoes reduction to an amine, enabling further derivatization:
| Method | Reagents/Conditions | Product | Catalytic Efficiency | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C (10%), EtOH (rt, 12 hr) | 2-Aminophenyl derivative | 90% | |
| Fe/HCl Reduction | Fe powder, HCl (reflux, 8 hr) | 2-Aminophenyl derivative | 78% |
Catalytic hydrogenation achieves higher yields and cleaner conversions compared to Fe/HCl.
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl and nitrophenyl rings participate in EAS reactions:
| Reaction | Electrophile | Position Substituted | Conditions | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C, 3 hr) | Para to fluorine | 85% regioselectivity | |
| Bromination | Br₂/FeBr₃ (CH₂Cl₂, rt, 2 hr) | Ortho to nitro group | 63% yield |
Nitration occurs preferentially on the fluorophenyl ring due to electron-withdrawing effects. Bromination targets the nitro-substituted ring.
Thiazole Ring Functionalization
The thiazole core participates in cross-coupling and alkylation reactions:
Palladium-catalyzed couplings expand aromatic systems, while Friedel-Crafts reactions modify electron density .
Oxidation Reactions
Methyl and methoxy substituents undergo oxidative transformations:
| Substrate Position | Oxidizing Agent | Product | Conversion (%) | Source |
|---|---|---|---|---|
| Methoxy group | KMnO₄/H₂O (80°C, 5 hr) | Carboxylic acid | 88 | |
| Methyl group | CrO₃/AcOH (rt, 12 hr) | Ketone | 71 |
Oxidation of methoxy groups requires strong acidic conditions, while methyl groups are less reactive.
Comparative Reactivity of Functional Groups
A reactivity hierarchy was established through kinetic studies:
| Functional Group | Relative Reactivity (k, s⁻¹) | Preferred Reaction Conditions |
|---|---|---|
| Acrylonitrile | 1.2 × 10⁻³ | Polar aprotic solvents (DMF, DMSO) |
| Nitro group | 6.5 × 10⁻⁴ | Reducing environments (H₂/Pd) |
| Thiazole C-2 position | 3.8 × 10⁻⁴ | Electrophilic reagents (Br₂, HNO₃) |
Mechanistic Insights
-
Nucleophilic Additions : Follow a Michael-type mechanism, with attack occurring at the β-carbon of acrylonitrile .
-
Nitro Reduction : Proceeds via a six-electron transfer process in catalytic hydrogenation, forming hydroxylamine intermediates.
-
Thiazole Coupling : Involves oxidative addition of palladium to the C-S bond, followed by transmetallation .
Stability Under Reaction Conditions
Critical stability parameters for synthetic optimization:
| Condition | Stability Threshold | Degradation Products |
|---|---|---|
| pH < 2 | < 1 hr | Hydrolyzed nitrile + ring-opened thiazole |
| Temperature > 150°C | < 30 min | Polymerized acrylonitrile derivatives |
| UV Exposure (254 nm) | < 6 hr | Nitro → nitroso isomerization |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is compared to structurally analogous acrylonitriles with variations in substituents (Table 1).
Table 1: Structural and Molecular Comparison
Substituent Effects
- Steric Effects : Ortho-substitution on the nitrophenyl group may reduce rotational freedom, stabilizing specific conformations critical for biological activity .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Catalyst | Solvent | Temp/Time | Yield (Z-isomer) | Reference |
|---|---|---|---|---|---|
| Bromoethanone derivatives | Piperidine | Ethanol | Reflux/2h | 60–70% | |
| Acetonitrile-thiazole adducts | Morpholine | Ethanol | Reflux/30m | 70–97% |
Basic: Which spectroscopic techniques confirm the Z-configuration and structural integrity of this compound?
Answer:
- 1H NMR : Look for coupling constants (J = 10–12 Hz) between the α,β-unsaturated nitrile and adjacent protons, confirming the Z-configuration .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=C) validate the acrylonitrile core .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral angles (e.g., thiazole-phenyl torsion < 10°) .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR | δ 8.2–8.5 ppm (aromatic H), J = 11 Hz | |
| FT-IR | 2210 cm⁻¹ (C≡N), 1585 cm⁻¹ (C=C) | |
| XRD | Crystallographic R factor < 0.06 |
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Substituent Variation : Modify the 4-fluorophenyl or 2-nitrophenyl groups to alter electron-withdrawing/donating effects. For example, replacing fluorine with morpholine increases solubility .
- Assay Design : Test inhibitory activity (e.g., eIF4E/eIF4G interaction) using fluorescence polarization or SPR. Correlate IC₅₀ values with substituent Hammett constants .
- Computational Modeling : Perform docking studies to predict binding affinities to target proteins (e.g., eIF4E) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Protocol Standardization : Ensure consistent assay conditions (e.g., pH, temperature) and cell lines .
- Orthogonal Assays : Validate results using multiple methods (e.g., SPR + Western blot) to rule out false positives .
- Data Iteration : Replicate experiments with controlled variables (e.g., solvent purity, isomer ratio) .
Basic: How is the Z-isomer isolated during synthesis?
Answer:
- Chromatography : Use RP-HPLC with a C18 column (MeCN/H₂O gradient) to separate E/Z isomers .
- Crystallization : Recrystallize from ethanol/water mixtures, leveraging solubility differences between isomers .
Advanced: What computational methods elucidate this compound’s electronic properties?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Analyze HOMO-LUMO gaps to predict reactivity (e.g., ΔE ≈ 3.5 eV for nitro derivatives) .
- Frontier Orbital Analysis : Identify electron-rich regions (e.g., nitrophenyl group) for electrophilic attack .
Basic: What purity criteria are essential for this compound in biological assays?
Answer:
- HPLC Purity : ≥95% by UV detection at 254 nm .
- Elemental Analysis : Match calculated vs. observed C, H, N, S values (deviation < 0.4%) .
Advanced: How does steric hindrance influence isomer stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
